

RU-301 (CAS RN: 1110873-99-8): A Technical Guide for Researchers

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Compound of Interest

Compound Name: RU-301

Cat. No.: B15576541

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For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-301, identified by CAS number 1110873-99-8, is a small molecule inhibitor targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.^{[1][2][3]} This technical guide provides a comprehensive overview of **RU-301**, including its mechanism of action, key experimental data, and detailed protocols for its evaluation. **RU-301** functions as a pan-TAM inhibitor by uniquely blocking the dimerization of the Axl receptor, a critical step in its activation by the ligand Gas6.^[1] This inhibitory action disrupts downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are pivotal in cancer cell proliferation, survival, and migration.^{[4][5]} Preclinical studies have demonstrated the potential of **RU-301** in oncology and in ameliorating nonalcoholic steatohepatitis (NASH)-induced fibrosis.^[3] This document aims to serve as a core resource for researchers investigating the therapeutic potential and biological functions of **RU-301**.

Core Compound Information

Parameter	Details
Compound Name	RU-301
CAS Number	1110873-99-8
Molecular Formula	C ₂₁ H ₁₉ F ₃ N ₄ O ₄ S
Molecular Weight	480.46 g/mol
Synonyms	N/A
Mechanism of Action	Pan-TAM receptor (Axl, Tyro3, MerTK) inhibitor that blocks the Axl receptor dimerization site.[1]
Therapeutic Areas	Neoplasms, Nonalcoholic Steatohepatitis (NASH).[2][3]
Highest R&D Phase	Preclinical
Originator	Rutgers University, Camden

Quantitative Data Summary

Table 2.1: In Vitro Efficacy

Parameter	Value	Cell Line(s)	Assay Type
IC ₅₀	10 µM	H1299, MDA-MB-231	TAM receptor activation
K _d	12 µM	-	Cell-free assay
Inhibition of TAM Activation	10 µM (30 min)	H1299	Native TAMs activation
Inhibition of Cell Migration	10 µM (24 h)	H1299, MDA-MB-231	Transwell migration assay
Inhibition of Clonogenic Growth	10 µM (14 days)	H1299	Colony formation assay

Table 2.2: In Vivo Efficacy & Pharmacokinetics

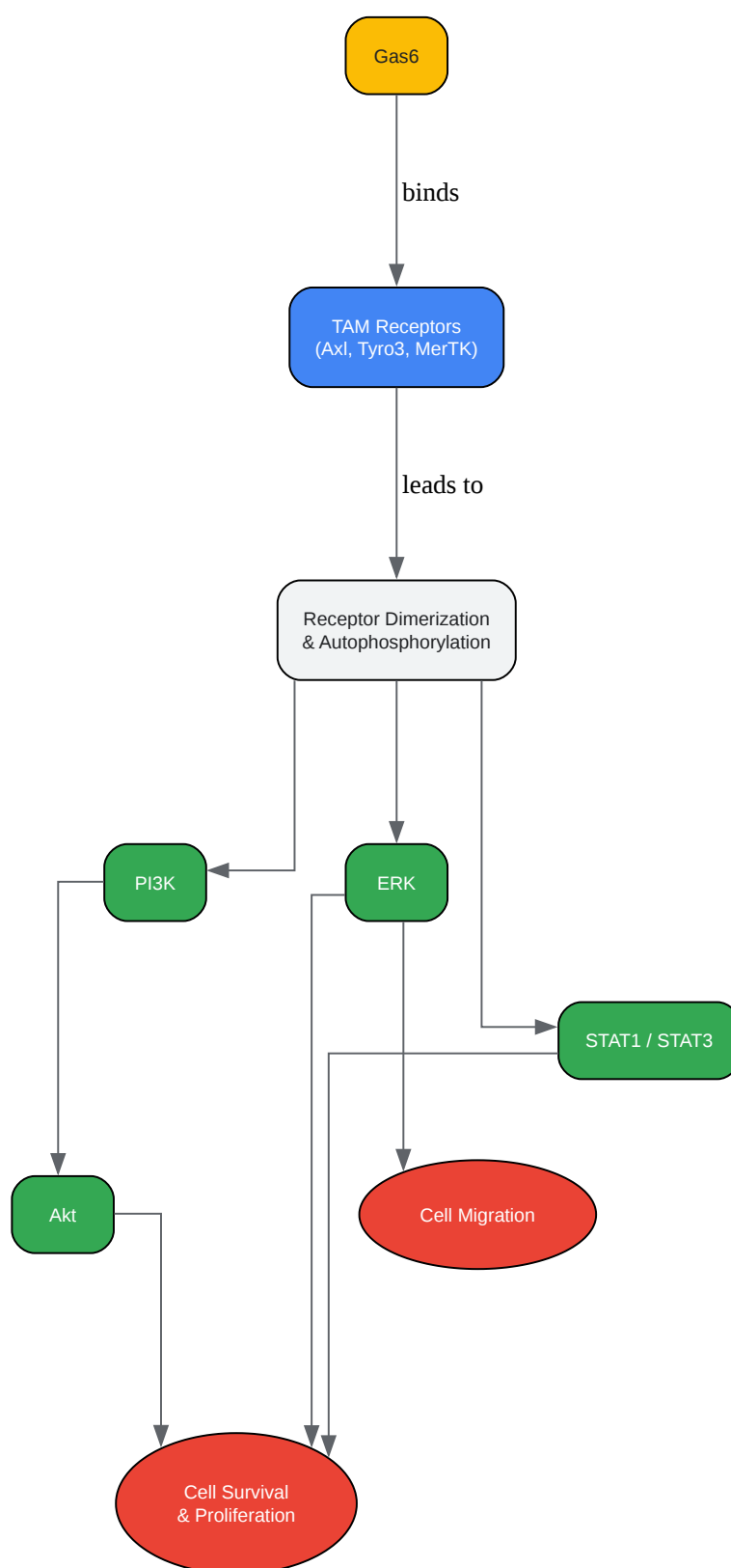
Parameter	Value	Animal Model	Study Type
Tumor Growth Inhibition	100, 300 mg/kg (i.p., daily for 4 days)	NOD/SCIDy mice (lung cancer xenograft)	Xenograft
Reduction of Liver Fibrosis	300 mg/kg (i.p., 3 times a week for 4 weeks)	Wild-type or Mertk ^{-/-} male mice (NASH diet)	Liver fibrosis model
Bioavailability (t _{1/2})	~7-8 hours	NOD/SCIDy mice	Pharmacokinetics

Mechanism of Action and Signaling Pathways

RU-301 exerts its inhibitory effects by targeting the extracellular domain of TAM receptors, preventing their dimerization upon binding with the ligand Gas6. This disruption of receptor activation subsequently blocks downstream signaling cascades crucial for oncogenic processes.

Gas6-TAM Signaling Pathway

The binding of Gas6 to TAM receptors initiates receptor dimerization and autophosphorylation, triggering multiple downstream signaling pathways that promote cell survival, proliferation, and migration.

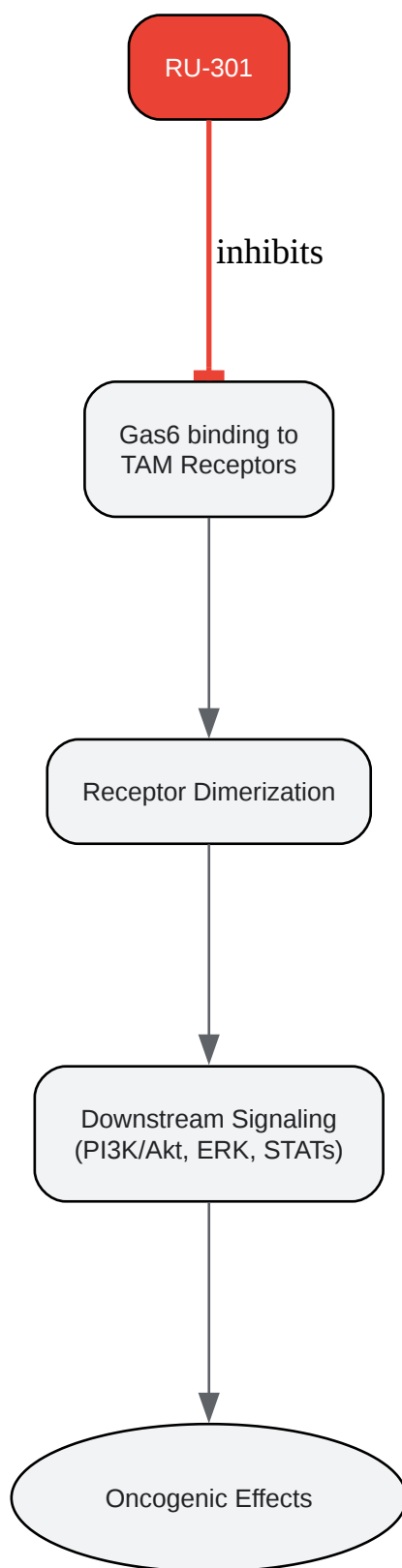


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Caption: Gas6-TAM Signaling Pathway.

Inhibition by RU-301

RU-301 directly interferes with the initial step of TAM receptor activation, leading to the suppression of downstream signaling.



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Caption: **RU-301** Mechanism of Action.

Experimental Protocols

Disclaimer: The following protocols are compiled from available literature and general laboratory methods. Specific parameters may require optimization for individual experimental setups.

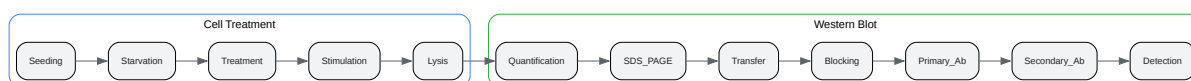
Synthesis of RU-301

A detailed, step-by-step synthesis protocol for **RU-301** is not publicly available in the reviewed scientific literature. Researchers interested in obtaining **RU-301** should refer to commercial suppliers.

In Vitro Assays

- Cell Lines: H1299 (human non-small cell lung carcinoma) and MDA-MB-231 (human breast adenocarcinoma) cells are commonly used.
- Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
- Starvation: Serum-starve the cells for 16-24 hours prior to treatment.
- Treatment: Pre-treat cells with desired concentrations of **RU-301** (e.g., 10 µM) for 30 minutes.
- Stimulation: Stimulate the cells with Gas6 for 10-15 minutes.
- Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Western Blotting:
 - Determine protein concentration using a BCA assay.

- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies against phospho-Axl, phospho-Tyro3, phospho-MerTK, and total TAM receptors overnight at 4°C. Also probe for downstream markers like pAkt, pERK, and their total protein counterparts.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize bands using an enhanced chemiluminescence (ECL) detection system.



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Caption: Western Blot Workflow.

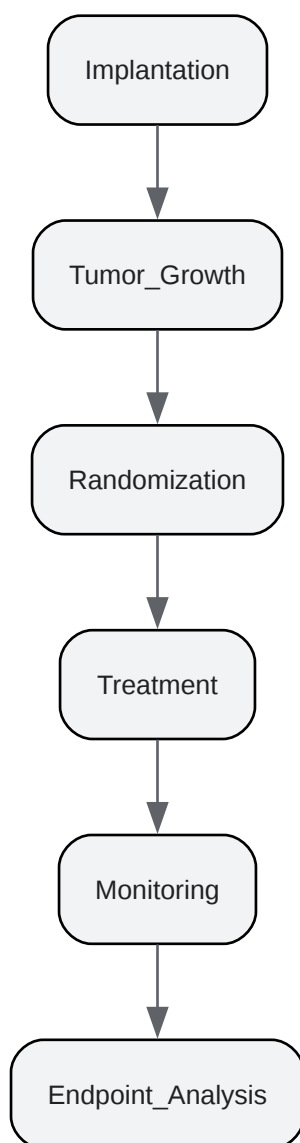
- Cell Preparation: Culture cells to 80-90% confluency and serum-starve overnight.
- Assay Setup:
 - Place Transwell inserts (8 μ m pore size) into a 24-well plate.
 - Add medium with a chemoattractant (e.g., 10% FBS or Gas6) to the lower chamber.
 - Resuspend starved cells in serum-free medium containing **RU-301** (e.g., 10 μ M) or vehicle control.
 - Seed the cell suspension into the upper chamber of the Transwell inserts.

- Incubation: Incubate the plate for 24 hours at 37°C.
- Analysis:
 - Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix the migrated cells on the lower surface with methanol for 10 minutes.
 - Stain the cells with 0.5% crystal violet for 20 minutes.
 - Wash the inserts with water and allow them to air dry.
 - Count the migrated cells in several random fields under a microscope.
- Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
- Treatment: After 24 hours, treat the cells with **RU-301** (e.g., 10 μ M) in the presence or absence of Gas6.
- Incubation: Culture the cells for 10-14 days, replacing the medium with fresh treatment-containing medium every 3-4 days.
- Staining and Counting:
 - Wash the colonies with PBS.
 - Fix with a mixture of 6% glutaraldehyde and 0.5% crystal violet for at least 30 minutes.
 - Gently rinse with water and air dry.
 - Count colonies containing ≥ 50 cells.

In Vivo Xenograft Study

- Animal Model: Use immunodeficient mice such as NOD/SCIDy (4-6 weeks old).
- Tumor Cell Implantation:
 - Harvest H1299 cells and resuspend in a 1:1 mixture of PBS and Matrigel.

- Subcutaneously inject approximately $1-5 \times 10^6$ cells into the flank of each mouse.
- Treatment:
 - When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
 - Prepare **RU-301** formulation (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).
[\[2\]](#)
 - Administer **RU-301** (e.g., 100 or 300 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or as per the desired schedule.
- Monitoring:
 - Measure tumor volume with calipers every 2-3 days.
 - Monitor animal body weight and overall health.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).



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Caption: In Vivo Xenograft Workflow.

Conclusion

RU-301 is a promising preclinical pan-TAM inhibitor with a distinct mechanism of action that involves the inhibition of receptor dimerization. The data summarized in this guide highlight its potential as a therapeutic agent in oncology and fibrotic diseases. The provided experimental protocols offer a foundation for further investigation into the biological activities and therapeutic applications of **RU-301**. Further research is warranted to fully elucidate its clinical potential.

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